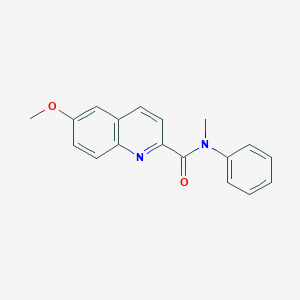![molecular formula C16H22N4O3 B7540438 N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide, commonly known as CA-4P, is a synthetic compound with potential anti-cancer properties. It belongs to the class of vascular disrupting agents (VDAs) and has been extensively studied for its ability to selectively target and destroy tumor vasculature. In
Mechanism of Action
CA-4P selectively targets and disrupts tumor vasculature by binding to tubulin, a protein essential for the formation of microtubules. CA-4P induces depolymerization of microtubules in tumor endothelial cells, leading to disruption of the cytoskeleton and subsequent vascular collapse. This results in decreased blood flow to the tumor, leading to tumor regression and inhibition of metastasis.
Biochemical and Physiological Effects
CA-4P has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells, inhibit angiogenesis, and modulate the immune system. CA-4P has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
CA-4P has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its properties and purity. It also has a well-defined mechanism of action, which allows for targeted experimentation. However, CA-4P has some limitations for lab experiments. It is a potent VDA, which can make it difficult to determine the optimal dose for experiments. It also has limited solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CA-4P. One area of interest is the development of more potent and selective N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide based on the structure of CA-4P. Another area of interest is the study of CA-4P in combination with other anti-cancer agents to enhance their efficacy. Additionally, there is interest in studying the immune-modulating properties of CA-4P and its potential use in immunotherapy. Finally, there is a need for further preclinical and clinical studies to fully understand the safety and efficacy of CA-4P as an anti-cancer agent.
Conclusion
In conclusion, CA-4P is a synthetic compound with potential anti-cancer properties. It selectively targets and disrupts tumor vasculature, leading to tumor regression and inhibition of metastasis. CA-4P has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CA-4P, including the development of more potent and selective N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide, the study of CA-4P in combination with other anti-cancer agents, and the study of its immune-modulating properties.
Synthesis Methods
The synthesis of CA-4P involves the reaction of 2-(4-aminophenyl)acetic acid with cyclohexanone to form N-(2-cyclohexylethyl)-2-(4-aminophenyl)acetamide, which is then reacted with phosgene and ammonia to form CA-4P. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
CA-4P has been extensively studied for its potential anti-cancer properties. It has been shown to selectively target and destroy tumor vasculature, leading to tumor regression and inhibition of metastasis. CA-4P has also been studied in combination with other anti-cancer agents to enhance their efficacy.
properties
IUPAC Name |
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c17-16(23)20-13-8-6-12(7-9-13)19-14(21)10-18-15(22)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,22)(H,19,21)(H3,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFIGUSHXZAOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)


![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)

![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)
